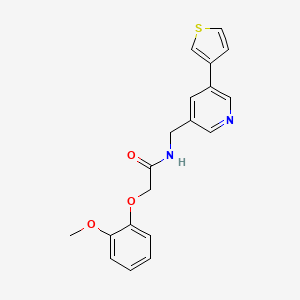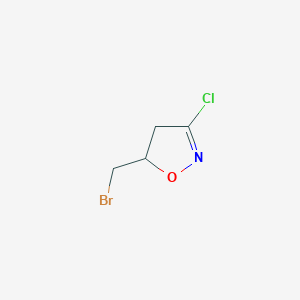
5-(Bromomethyl)-3-chloro-4,5-dihydro-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Bromomethyl)-3-chloro-4,5-dihydro-1,2-oxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of oxazoles, which are heterocyclic compounds that contain an oxygen and nitrogen atom in a five-membered ring.
Applications De Recherche Scientifique
Synthesis and Reactivity
- Patil and Luzzio (2016) described the synthesis of 2-(halomethyl)-4,5-diphenyloxazoles, emphasizing the reactivity of chloromethyl and bromomethyl analogues for creating a variety of substituted oxazoles. The bromomethyl analogues were highlighted for their utility in C-alkylation reactions, leading to concise syntheses of complex molecules like Oxaprozin (Patil & Luzzio, 2016).
Coordination Chemistry
- Gómez, Muller, and Rocamora (1999) reviewed the coordination chemistry of oxazoline ligands, which include 4,5-dihydro-1,3-oxazole derivatives. These compounds are utilized as chiral auxiliaries in asymmetric syntheses, showcasing their versatile ligand design and synthesis from readily available precursors (Gómez et al., 1999).
Cross-Coupling Reactions
- Young, Smith, and Taylor (2004) explored the synthesis of 4-bromomethyl-2-chlorooxazole as a building block for 2,4-disubstituted oxazoles through palladium-catalyzed cross-coupling reactions. This work highlights the selectivity for bromomethyl position, providing a pathway to diverse 4-substituted-2-chlorooxazoles (Young et al., 2004).
Antibacterial Activity
- Research on N2-hydroxymethyl and N2-aminomethyl derivatives of triazole-thiones demonstrated potential antibacterial activity, suggesting the utility of bromomethylated compounds in developing new antimicrobial agents (Plech et al., 2011).
Halogenation and Regioselectivity
- Yamane, Mitsudera, and Shundoh (2004) presented a method for the synthesis of 2-aryl-4-bromomethyl-5-methyl-1,3-oxazoles, showcasing high regioselectivity and moderate to good yields. This approach demonstrates the versatility of halomethyl oxazoles in synthesizing structurally diverse compounds (Yamane et al., 2004).
Mécanisme D'action
Target of Action
Bromomethyl compounds have been known to participate in suzuki–miyaura cross-coupling reactions , suggesting that this compound may interact with organoboron reagents in similar reactions.
Mode of Action
Bromomethyl compounds have been reported to participate in crosslinking and intercalative activities with dna . This suggests that 5-(Bromomethyl)-3-chloro-4,5-dihydro-1,2-oxazole might interact with its targets in a similar manner.
Biochemical Pathways
Bromomethyl compounds have been implicated in various biochemical pathways, including those involved in dna crosslinking .
Result of Action
Bromomethyl compounds have been reported to exhibit crosslinking and intercalative activities with dna , suggesting that this compound might have similar effects.
Action Environment
The stability and reactivity of bromomethyl compounds can be influenced by factors such as temperature, ph, and the presence of other reactive species .
Propriétés
IUPAC Name |
5-(bromomethyl)-3-chloro-4,5-dihydro-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrClNO/c5-2-3-1-4(6)7-8-3/h3H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJFWZMNJLJNRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1Cl)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


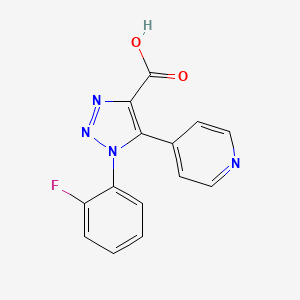
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2457702.png)
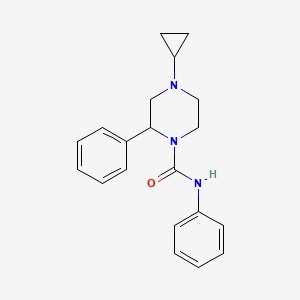
![6-(2-hydroxypropyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2457706.png)

![4-chloro-2-((E)-{[3-(trifluoromethyl)benzyl]imino}methyl)phenol](/img/structure/B2457711.png)

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2457715.png)
![(E)-2-bromo-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2457716.png)
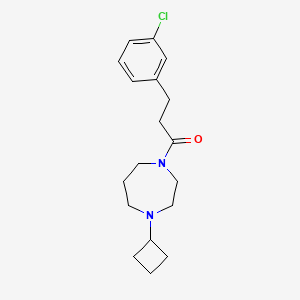
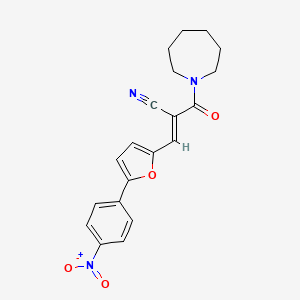
![4-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)benzonitrile](/img/structure/B2457720.png)
